2'-ヒドロキシ-4'-メトキシカルコン

概要

説明

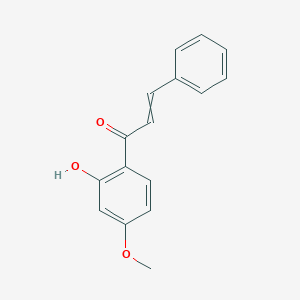

2’-Hydroxy-4’-Methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structure. This compound is characterized by the presence of a hydroxy group at the 2’ position and a methoxy group at the 4’ position on the phenyl ring, making it a unique derivative with potential therapeutic applications .

科学的研究の応用

Anti-Melanogenic Effects

Research indicates that 2'-Hydroxy-4'-Methoxychalcone exhibits significant anti-melanogenic properties. In studies involving B16F10 melanoma cells, it was found to inhibit melanin production and tyrosinase activity, which are critical factors in melanogenesis. The compound's mechanism includes:

- Inhibition of Melanogenesis-Related Proteins : It regulates the expression of proteins involved in melanin synthesis.

- Pathway Involvement : The compound inhibits melanogenesis through various signaling pathways such as GSK-3β/β-Catenin, PI3K/Akt, MAPK, and cAMP/PKA pathways .

Anti-Inflammatory Properties

2'-Hydroxy-4'-Methoxychalcone has demonstrated potent anti-inflammatory effects in vitro. In RAW 264.7 macrophage cells, it significantly reduced the production of pro-inflammatory cytokines and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. Key findings include:

- Reduction of Nitric Oxide Production : The compound effectively suppressed LPS-induced nitric oxide production.

- Cytokine Modulation : It decreased the levels of inflammatory cytokines such as IL-1β and IL-6 .

Antimicrobial Applications

Chalcones, including 2'-Hydroxy-4'-Methoxychalcone, have been studied for their antimicrobial properties against various pathogens. They exhibit activity against both bacteria and fungi, particularly multidrug-resistant strains. The mechanisms involve:

- Targeting Enzymatic Pathways : Chalcones selectively inhibit enzymes critical for microbial survival, such as DNA gyrase and protein kinases.

- Broad Spectrum Activity : Research has shown effectiveness against a range of pathogens, including resistant strains .

Antiatherosclerotic Effects

The compound has shown promise in combating atherosclerosis by inhibiting the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL). Significant findings include:

- Mechanistic Insights : It acts as an inhibitor of p44/42 mitogen-activated protein kinase and enhances the expression of peroxisome proliferator-activated receptor gamma.

- Synergistic Effects : When used in conjunction with other medications like rosiglitazone and pioglitazone, it further inhibits cell proliferation and inflammatory responses .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of 2'-Hydroxy-4'-Methoxychalcone:

作用機序

Target of Action

The primary targets of 2’-Hydroxy-4’-Methoxychalcone (HMC) are tyrosinase , tyrosinase-related protein (TRP)-1 , and TRP-2 enzymes . These enzymes play a crucial role in the biosynthesis of melanin, a pigment responsible for the color of skin, hair, and eyes .

Mode of Action

HMC interacts with its targets by downregulating their expression . This interaction results in a decrease in cellular melanin content and intracellular tyrosinase activity . HMC also reduces the expression of microphthalmia-associated transcription factor (MITF) , cAMP-dependent protein kinase (PKA) , cAMP response element-binding protein (CREB) , p38 , c-Jun N-terminal kinase (JNK) , β-catenin , glycogen synthase kinase-3β (GSK3β) , and protein kinase B (AKT) proteins , while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin .

Biochemical Pathways

The affected pathways include the melanogenesis pathway and the inflammatory pathway . In the melanogenesis pathway, the downregulation of tyrosinase and TRP enzymes leads to decreased melanin synthesis . In the inflammatory pathway, HMC mitigates lipopolysaccharide (LPS)-induced expression of NO , PGE 2 , inflammatory cytokines, COX-2 , and iNOS proteins .

Pharmacokinetics

It’s known that hmc exhibits relatively weak inhibition at 1mm . More research is needed to fully understand the pharmacokinetics of HMC.

Result of Action

The molecular and cellular effects of HMC’s action include a decrease in melanin content, a reduction in intracellular tyrosinase activity, and a mitigation of LPS-induced damage . These effects result in the compound’s anti-melanogenic and anti-inflammatory properties .

生化学分析

Biochemical Properties

2’-Hydroxy-4’-Methoxychalcone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 2’-Hydroxy-4’-Methoxychalcone interacts with tyrosinase, an enzyme responsible for melanin synthesis, thereby exhibiting anti-melanogenic properties . The compound also affects the expression of various proteins, including tyrosinase-related protein-1 (TRP-1) and TRP-2, which are involved in melanin production .

Cellular Effects

2’-Hydroxy-4’-Methoxychalcone exerts significant effects on various types of cells and cellular processes. In B16F10 melanoma cells, it has been shown to reduce cellular melanin content and intracellular tyrosinase activity by downregulating microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), and cAMP response element-binding protein (CREB) pathways . Additionally, 2’-Hydroxy-4’-Methoxychalcone has demonstrated anti-inflammatory effects in RAW264.7 macrophage cells by reducing the expression of nitric oxide (NO), prostaglandin E2 (PGE2), and inflammatory cytokines . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2’-Hydroxy-4’-Methoxychalcone involves several key interactions at the biomolecular level. The compound binds to and inhibits the activity of COX-2, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 2’-Hydroxy-4’-Methoxychalcone downregulates the expression of MITF, PKA, and CREB, which are critical regulators of melanogenesis . The compound also modulates the activity of various kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which play essential roles in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Hydroxy-4’-Methoxychalcone have been observed to change over time. The compound has demonstrated stability in various in vitro assays, maintaining its biological activity over extended periods . Long-term studies have shown that 2’-Hydroxy-4’-Methoxychalcone can sustain its anti-inflammatory and anti-melanogenic effects without significant degradation . These findings suggest that the compound is stable and retains its efficacy in laboratory conditions.

Dosage Effects in Animal Models

The effects of 2’-Hydroxy-4’-Methoxychalcone vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-tumor activities without causing adverse effects . At higher doses, 2’-Hydroxy-4’-Methoxychalcone may induce toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound can inhibit tumor growth and angiogenesis in animal models, further supporting its potential as a therapeutic agent .

Metabolic Pathways

2’-Hydroxy-4’-Methoxychalcone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in melanin synthesis, such as tyrosinase and TRP-1 . Additionally, 2’-Hydroxy-4’-Methoxychalcone modulates the activity of kinases and transcription factors, influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, 2’-Hydroxy-4’-Methoxychalcone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in methanol and its ability to form stable complexes with proteins facilitate its transport and accumulation in target tissues . These properties ensure that 2’-Hydroxy-4’-Methoxychalcone reaches its site of action and exerts its biological effects effectively.

Subcellular Localization

The subcellular localization of 2’-Hydroxy-4’-Methoxychalcone plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 2’-Hydroxy-4’-Methoxychalcone may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity . These localization patterns are essential for the compound’s biological activity and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2’-Hydroxy-4’-Methoxychalcone is through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of 2’-Hydroxy-4’-Methoxychalcone can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions: 2’-Hydroxy-4’-Methoxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of flavones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Flavones and other oxidized chalcones.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, or sulfonated chalcones.

類似化合物との比較

- 2’-Hydroxychalcone

- 4’-Methoxychalcone

- 2’,4’-Dihydroxychalcone

- 2’-Hydroxy-4’-Methoxychalcone analogs with different substituents

生物活性

2'-Hydroxy-4'-Methoxychalcone (HMC) is a flavonoid compound known for its diverse biological activities, including anti-inflammatory, anti-melanogenic, and potential anticancer properties. This article delves into the various aspects of its biological activity, supported by data tables and relevant research findings.

Chemical Structure : HMC is characterized by a hydroxyl group at the 2' position and a methoxy group at the 4' position of the chalcone backbone. This unique structure contributes to its biological efficacy.

Targets and Mode of Action :

- Enzymatic Targets : HMC primarily targets enzymes such as tyrosinase , tyrosinase-related proteins (TRP-1 and TRP-2) , and cyclooxygenase-2 (COX-2) . It has been shown to inhibit COX-2, which plays a critical role in inflammatory responses.

- Signaling Pathways : The compound modulates several signaling pathways by downregulating microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), and c-Jun N-terminal kinase (JNK), while upregulating extracellular signal-regulated kinase (ERK).

Anti-Inflammatory Effects

HMC exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it reduces lipopolysaccharide (LPS)-induced oxidative stress and inflammatory cytokine production in BV2 microglial cells. Specifically, it inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, leading to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 .

| Study | Cell Type | Effect Observed | Concentration |

|---|---|---|---|

| BV2 Cells | Inhibition of iNOS, COX-2 | 20 µM | |

| RAW264.7 Cells | Reduced TNF-α, IL-6 secretion | 20 µM |

Anti-Melanogenic Activity

HMC has been studied for its ability to inhibit melanin synthesis in melanoma cells. In B16F10 melanoma cells, it significantly reduces cellular melanin content by inhibiting tyrosinase activity through the downregulation of MITF .

Antioxidant Properties

The compound also demonstrates antioxidant activity by decreasing reactive oxygen species (ROS) levels in various cell types. This property contributes to its protective effects against oxidative stress-induced cellular damage .

Case Studies

-

In Vivo Studies on Anti-Cancer Activity :

A study investigated the effects of HMC on tumor growth in animal models. The results indicated that HMC administration resulted in a significant reduction in tumor size without noticeable toxicity at lower doses. -

Comparative Analysis with Other Chalcones :

Research comparing HMC with other chalcone derivatives revealed that HMC exhibited superior anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokine production in macrophage cell lines .

Pharmacokinetics and Metabolism

HMC undergoes phase II metabolism primarily through conjugation reactions. Studies have shown that it is well absorbed in intestinal models, with significant biotransformation leading to metabolites that retain biological activity .

特性

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNGQVJAKLIYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295458 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39273-61-5 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。